molecular formula C10H13NO2Si B8558972 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide

Cat. No. B8558972
M. Wt: 207.30 g/mol
InChI Key: CVDXEIUNCKWNFJ-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

2-(Trimethylsilyl)furo[3,2-b]pyridine N-oxide (10.51 g, 50.7 mmol) dissolved in POCl3 (47.3 ml, 507 mmol) in a sealed flask and heated at 100° C. for one hour. The reaction was cooled to RT, poured into a beaker washing with minimal DCM, and cooled in a brine bath. Saturated sodium bicarbonate solution was added very slowly and then solid sodium bicarbonate was added portion wise until the solution was at about pH=8. The solution was extracted twice with DCM, and the combined organic layers were dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 5-40% EtOAc:Hex) to afford 7-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine as a pale yellow oil. MS: M+H+=226.2
Quantity
10.51 g
Type
reactant
Reaction Step One
Name
Quantity
47.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:14])([CH3:13])[C:3]1[O:11][C:10]2[C:5](=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=2)[CH:4]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:9]1[CH:8]=[CH:7][N:6]=[C:5]2[CH:4]=[C:3]([Si:2]([CH3:14])([CH3:13])[CH3:1])[O:11][C:10]=12

Inputs

Step One
Name
Quantity
10.51 g
Type
reactant
Smiles
C[Si](C1=CC2=[N+](C=CC=C2O1)[O-])(C)C
Name
Quantity
47.3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
ADDITION
Type
ADDITION
Details
poured into a beaker
WASH
Type
WASH
Details
washing with minimal DCM
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a brine bath
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate solution was added very slowly
ADDITION
Type
ADDITION
Details
solid sodium bicarbonate was added portion wise until the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified via column chromatography (gradient elution 5-40% EtOAc:Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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